

"in vivo efficacy of 4-Ethyl-1,3-thiazole-5-carboxylic acid derivatives"

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Compound of Interest

Compound Name: 4-Ethyl-1,3-thiazole-5-carboxylic acid

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Comparative In Vivo Efficacy of Thiazole Derivatives

Thiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] While specific in vivo efficacy data for **4-Ethyl-1,3-thiazole-5-carboxylic acid** derivatives is not extensively available in the provided literature, a wealth of information exists for other substituted thiazole derivatives, demonstrating their potential as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] This guide provides a comparative overview of the in vivo performance of various thiazole derivatives, supported by experimental data and methodologies.

Antibacterial Activity

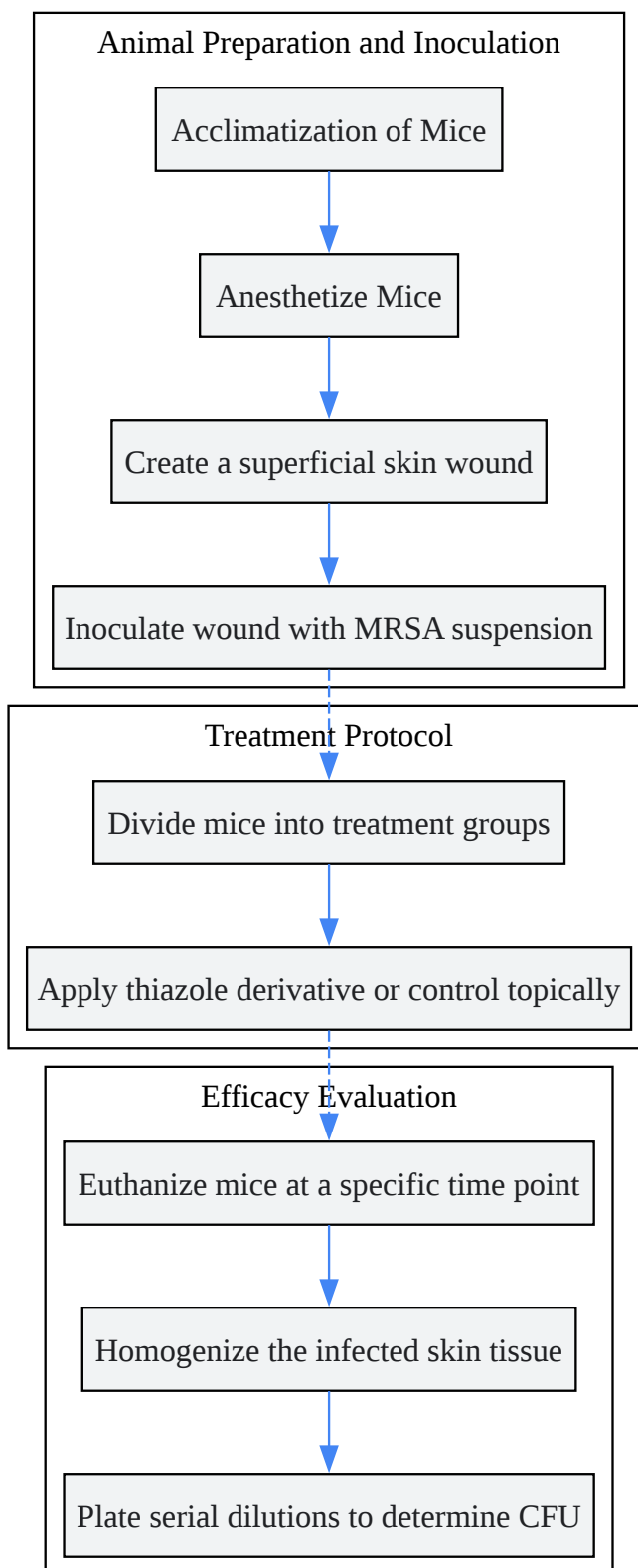
Thiazole compounds have shown potent antimicrobial activity, particularly against drug-resistant bacterial strains like methicillin-resistant *Staphylococcus aureus* (MRSA).[3]

Comparison of In Vivo Antibacterial Efficacy of Thiazole Derivatives

Compound	Animal Model	Bacterial Strain	Dosing Regimen	Efficacy	Reference Compound	Efficacy of Reference
Lead Thiazole Compound 1	Murine skin infection	MRSA	Topical application	>90% reduction in MRSA burden	Mupirocin	Similar to lead compound
Thiazole Analogue 2	Murine skin infection	MRSA	Topical application	>90% reduction in MRSA burden	Mupirocin	Similar to analogue
Thiazole Analogue 3	Murine skin infection	MRSA	Topical application	>90% reduction in MRSA burden	Mupirocin	Similar to analogue

Experimental Protocol: Murine Skin Infection Model for MRSA[3]

A murine skin infection model was utilized to evaluate the in vivo antibacterial efficacy of the thiazole compounds.



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Experimental workflow for the murine skin infection model.

Anti-inflammatory Activity

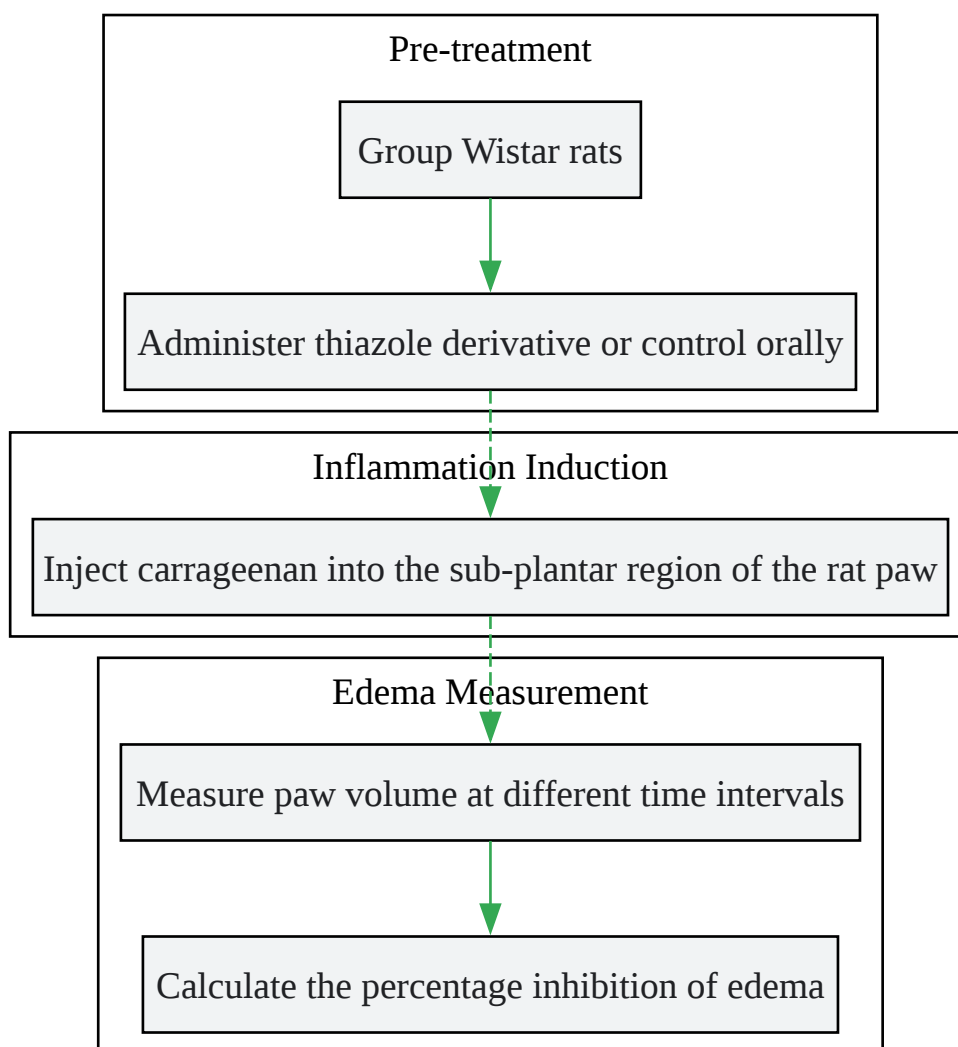
Several thiazole derivatives have demonstrated significant anti-inflammatory properties in vivo, often evaluated using the carrageenan-induced rat paw edema model.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Comparison of In Vivo Anti-inflammatory Efficacy of Thiazole Derivatives

Compound	Animal Model	Method of Induction	Efficacy (% Inhibition of Edema)	Reference Compound	Efficacy of Reference
N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide derivatives (10-13)	Rat	Carrageenan-induced paw edema	~84-93% of indomethacin's effect	Indomethacin	Standard
Nitro-substituted thiazole derivative (3c)	Rat	Carrageenan-induced paw edema	Up to 44%	Nimesulide	Standard
Nitro-substituted thiazole derivative (3d)	Rat	Carrageenan-induced paw edema	Up to 41%	Nimesulide	Standard

Experimental Protocol: Carrageenan-Induced Rat Paw Edema[\[7\]](#)[\[8\]](#)

This widely used model assesses the anti-inflammatory activity of compounds by measuring the reduction of localized edema induced by carrageenan.



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Workflow for the carrageenan-induced rat paw edema model.

Anticancer Activity

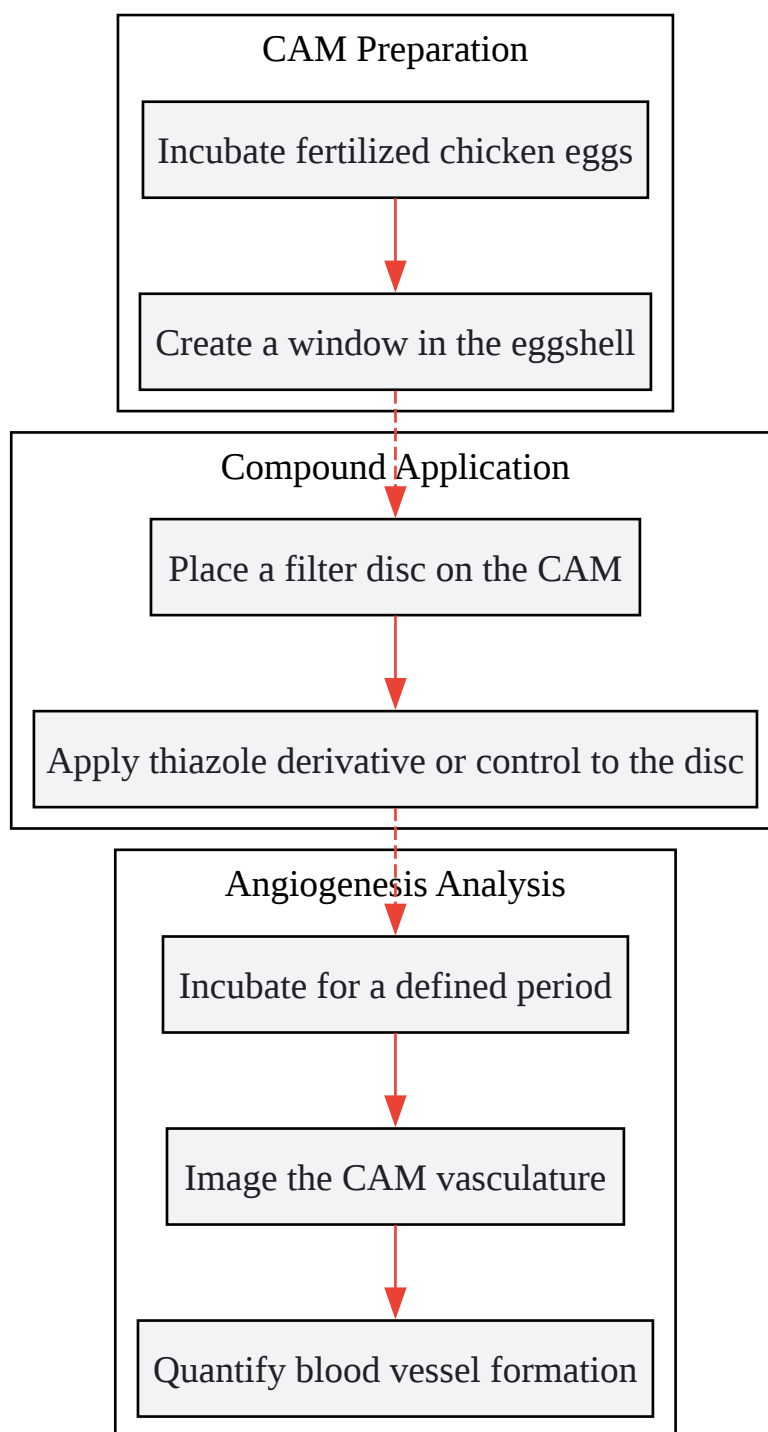
Thiazole derivatives have been investigated for their anticancer potential, with some compounds showing efficacy in inhibiting tumor cell migration and invasion.[5][9][10]

Comparison of In Vivo Anticancer Efficacy of Thiazole Derivatives

Compound	Animal Model	Cancer Cell Line	Efficacy
Thiazole derivative 5k	Chick embryo chorioallantoic membrane (CAM)	MDA-MB-231 (Breast Cancer)	Inhibition of angiogenesis

Experimental Protocol: Chick Embryo Chorioallantoic Membrane (CAM) Assay[9]

The CAM assay is an in vivo model used to study angiogenesis and the anti-angiogenic effects of compounds.



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Workflow of the chick embryo chorioallantoic membrane (CAM) assay.

While the direct in vivo efficacy of **4-Ethyl-1,3-thiazole-5-carboxylic acid** derivatives remains to be elucidated, the broader family of thiazole derivatives demonstrates significant therapeutic

potential across various disease areas. The data presented here underscores the importance of continued research into this versatile chemical scaffold for the development of new and effective therapeutic agents.

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